

Technical Guide: H-Ser(Bzl)-OBzl Strategic Synthesis & Application

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Compound of Interest

Compound Name: (S)-benzyl 2-amino-3-(benzyloxy)propanoate

CAS No.: 67321-05-5

Cat. No.: B555222

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Executive Summary & Strategic Profile

H-Ser(Bzl)-OBzl (CAS: Derivative dependent, typically prepared in situ or as HCl salt) is a bifunctional starting material where the serine side-chain hydroxyl and the C-terminal carboxyl are both protected by benzyl groups.

The "Global Deprotection" Advantage

In complex API (Active Pharmaceutical Ingredient) synthesis, orthogonal protection schemes (like Fmoc/tBu) are standard. However, H-Ser(Bzl)-OBzl is critical for solution-phase strategies where the final step requires the simultaneous removal of all protecting groups via catalytic hydrogenolysis ($H_2/Pd-C$). This "clean sweep" approach avoids the use of harsh acids (HF, TFA) in the final step, preserving acid-sensitive structural motifs in the target molecule.

Distinguishing the Derivatives

Researchers often confuse this compound with its mono-protected counterparts.

Compound	Structure	Primary Utility
H-Ser(Bzl)-OBzl	Amine free, Side-chain Bzl , C-term Bzl	Solution Phase: N-term coupling with final global deprotection.
H-Ser-OBzl	Amine free, Side-chain free, C-term Bzl	Cyclization: Precursor for lactones or side-chain modification.

| H-Ser(Bzl)-OH | Amine free, Side-chain Bzl, C-term free | SPPS: Standard building block for Boc chemistry. |

Synthesis Protocol: The "Gold Standard" Route

Direct Fischer esterification of L-Serine with benzyl alcohol yields H-Ser-OBzl (side-chain free). To achieve the double benzyl protection reliably, a stepwise protection strategy starting from Boc-Ser(Bzl)-OH is required to prevent side-reactions and racemization.

Phase 1: Precursor Selection

- Starting Material: Boc-Ser(Bzl)-OH (Commercially available, High optical purity).^[1]
- Rationale: Starting with the side-chain already benzylated avoids the difficult O-alkylation of free serine, which often leads to N-alkylation impurities.

Phase 2: C-Terminal Benzylation (Esterification)

Reaction: Nucleophilic substitution using Cesium Carbonate (

) and Benzyl Bromide (

).

- Mechanism: The carboxylate anion, generated by the mild base

, attacks the benzyl bromide. This method is superior to acid-catalyzed esterification for protected amino acids as it suppresses racemization at the

-carbon.

Protocol:

- Dissolve Boc-Ser(Bzl)-OH (1.0 eq) in anhydrous DMF (0.5 M concentration).
- Add

(1.1 eq) and stir for 30 min to form the cesium salt (ensures solubility and reactivity).
- Dropwise add Benzyl Bromide (1.1 eq).
- Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).
- Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

.^[2]
- Yield: Expect >90% of Boc-Ser(Bzl)-OBzl as a colorless oil or waxy solid.

Phase 3: N-Terminal Deprotection

Reaction: Acidolytic cleavage of the Boc group using 4N HCl in Dioxane.

- Selectivity: The Benzyl ether (side chain) and Benzyl ester (C-term) are stable to 4N HCl at RT. Only the Boc group is cleaved.

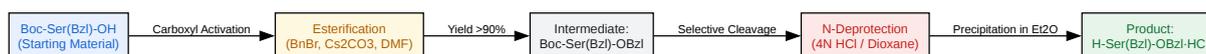
Protocol:

- Dissolve Boc-Ser(Bzl)-OBzl in 4N HCl/Dioxane (10 eq of acid).
- Stir at RT for 30–60 minutes. Do not exceed 1 hour to prevent ester hydrolysis.
- Precipitation: Add cold Diethyl Ether (

) to the reaction mixture. The product H-Ser(Bzl)-OBzl·HCl will precipitate as a white solid.
- Filtration: Collect the solid under inert atmosphere (hygroscopic).
- Validation:

-NMR should show loss of the t-Butyl singlet (1.44 ppm) and retention of two aromatic multiplets (7.3-7.4 ppm) corresponding to the two benzyl groups.

Synthesis Workflow Diagram



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Figure 1: Stepwise synthesis of H-Ser(Bzl)-OBzl·HCl ensuring preservation of chiral integrity.

Critical Handling & Quality Control

Stability Profile

- Salt Form: The HCl salt is stable at -20°C for >1 year. The free base is unstable and prone to diketopiperazine (DKP) formation (dimerization) or O->N acyl migration. Always store as the salt.
- Hygroscopicity: The HCl salt is hygroscopic. Handle in a desiccated environment or glovebox.

Impurity Analysis

Impurity	Origin	Detection Method	Mitigation
H-Ser-OBzl	Loss of side-chain Bzl	HPLC (Polarity shift)	Avoid strong Lewis acids (e.g.,) or HBr.
D-Enantiomer	Racemization during esterification	Chiral HPLC	Use mild bases () instead of tertiary amines.
Benzyl Bromide	Excess reagent	TLC (UV active)	Ensure thorough hexane/EtOAc washes during Phase 2.

Applications in Drug Development[3][4]

Solution Phase Peptide Synthesis

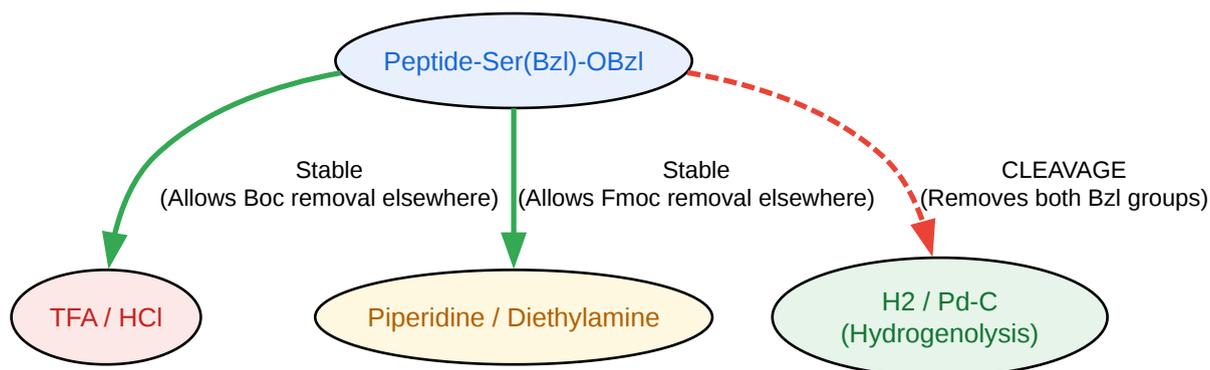
H-Ser(Bzl)-OBzl is the ideal "N-terminal acceptor" for fragment condensation.

- Scenario: Synthesizing a peptide where the C-terminal fragment is Serine-rich.
- Workflow:
 - Couple Protected-AminoAcid-OH + H-Ser(Bzl)-OBzl.
 - Result: Protected-AA-Ser(Bzl)-OBzl.
 - Repeat coupling steps.
 - Final Step: Single hydrogenation (, Pd/C) removes the N-term Z-group (if used), Side-chain Bzl, and C-term OBzl simultaneously, yielding the pure native peptide in one step.

Phosphopeptide Mimetics

This intermediate is used to synthesize phosphorylated peptides. The benzyl groups are stable to the phosphorylation conditions used on other residues (e.g., Tyrosine), allowing for selective post-synthetic modification before the final global deprotection.

Orthogonality Logic



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Figure 2: Orthogonal stability profile. The Bzl/OBzl pair is stable to standard acid/base treatments, allowing manipulation of other parts of the molecule before simultaneous final removal.

References

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